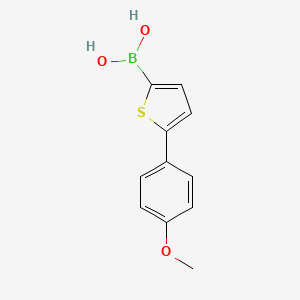

(5-(4-methoxyphenyl)thiophen-2-yl)boronic acid

Description

Properties

IUPAC Name |

[5-(4-methoxyphenyl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3S/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7,13-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPOYJYVUXSENR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C2=CC=C(C=C2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Methodological Advancements for 5 4 Methoxyphenyl Thiophen 2 Yl Boronic Acid

Precursor Synthesis and Functionalization Pathways for the Thiophene (B33073) Core

Preparation of Halogenated Thiophene Intermediates

Halogenated thiophenes are versatile intermediates in the synthesis of thiophene-containing compounds. The introduction of a halogen atom, typically bromine or iodine, provides a reactive handle for subsequent cross-coupling or metalation-borylation reactions.

Direct halogenation of the thiophene ring is a common approach. For instance, the bromination of thiophene boronate esters can be achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. google.comorganic-chemistry.org The regioselectivity of this electrophilic substitution is governed by the existing substituents on the thiophene ring. For the synthesis of the target compound, a common precursor is 2,5-dihalothiophene. The use of 2,5-dibromo-3-hexylthiophene (B54134) in polymerization reactions highlights the stability and utility of such dihalogenated precursors. rsc.org The "halogen dance," a phenomenon where halogen atoms migrate on the thiophene ring under basic conditions, can sometimes lead to rearranged products, a factor that must be considered during synthesis design. nih.gov

Another strategy involves the dehalogenative borylation of aryl bromides, which can be a powerful tool for creating complex building blocks. researchgate.net This highlights the dual role of halogens as both directing groups and precursors for borylation.

Strategies for Introduction of the 4-Methoxyphenyl (B3050149) Substituent

The introduction of the 4-methoxyphenyl group onto the thiophene core is most commonly achieved via transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. escholarship.orgreddit.com This reaction creates a carbon-carbon bond between a halogenated thiophene and a phenylboronic acid derivative, or vice versa.

Two primary pathways are generally considered:

Coupling of a thienylboronic acid with a halogenated anisole (B1667542) derivative: In this route, a pre-formed thiophene boronic acid or its ester is coupled with an aryl halide like 4-bromoanisole (B123540) or 4-iodoanisole. This approach is exemplified by the synthesis of various tetraphenylethylene-thiophene derivatives, where thiophene-2-boronic acid is coupled with a brominated aryl compound using a palladium catalyst such as Pd(PPh₃)₄ and a base like K₂CO₃. nih.gov

Coupling of a halogenated thiophene with 4-methoxyphenylboronic acid: This is a frequently employed strategy where a brominated or iodinated thiophene is the electrophilic partner. For example, 4-methoxyphenylboronic acid can be coupled with 6-bromo-4-chlorothienopyrimidine in a model reaction to achieve selective arylation. researchgate.net The choice of palladium catalyst and ligands is crucial for achieving high yield and selectivity in these reactions. escholarship.orgresearchgate.net

The Suzuki-Miyaura coupling is valued for its mild reaction conditions and high tolerance for a wide variety of functional groups, making it a robust method for constructing the 2-(4-methoxyphenyl)thiophene (B1363729) intermediate required for the final borylation step. reddit.com

Boronylation Techniques for Thiophene Derivatives

The final and key step in the synthesis is the introduction of the boronic acid group at the C5 position of the 2-(4-methoxyphenyl)thiophene intermediate. Several techniques have been developed for the borylation of thiophene and its derivatives.

Direct Metalation-Boronylation Approaches

Direct metalation, particularly through lithiation, is a classic and effective method for functionalizing C-H bonds in heterocycles like thiophene. nih.gov This approach involves the deprotonation of the most acidic C-H bond using a strong organolithium base (e.g., n-butyllithium), creating a highly reactive thienyl lithium intermediate. This intermediate is then quenched with an electrophilic boron reagent, such as a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), to form the corresponding boronate ester, which is subsequently hydrolyzed to the boronic acid. gu.se

This method's regioselectivity is dictated by the acidity of the thiophene protons, with the C-H bonds adjacent to the sulfur atom being the most acidic. nih.gov For a 2-substituted thiophene like 2-(4-methoxyphenyl)thiophene, the C5 position is the most likely site for deprotonation, making this a highly regioselective method for synthesizing the target compound. This lithiation/electrophilic trapping strategy is a primary alternative to transition-metal-catalyzed methods. escholarship.org

Transition Metal-Catalyzed Borylation of Halogenated Thiophenes

Transition metal catalysis offers powerful and versatile methods for C-B bond formation, often with complementary reactivity and selectivity to classical approaches. rsc.orgnih.gov

Palladium-Catalyzed Borylation (Miyaura Borylation): This method typically involves the cross-coupling of a halogenated thiophene with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org This technique is widely used for converting aryl and heteroaryl halides into their corresponding boronate esters. researchgate.net For the synthesis of (5-(4-methoxyphenyl)thiophen-2-yl)boronic acid, a precursor such as 5-bromo-2-(4-methoxyphenyl)thiophene would be reacted with B₂pin₂ under palladium catalysis.

Iridium-Catalyzed C-H Borylation: This has emerged as a highly efficient method for the direct conversion of C-H bonds to C-B bonds. nih.govnih.gov This reaction uses an iridium catalyst, often with a bipyridine ligand, to selectively borylate aromatic and heteroaromatic C-H bonds. google.com For 2-substituted thiophenes, iridium-catalyzed borylation shows excellent regioselectivity for the 5-position. google.comnih.gov This would allow for the direct borylation of 2-(4-methoxyphenyl)thiophene, bypassing the need for a halogenated intermediate. This method is known for its tolerance to a wide range of functional groups. google.comnih.gov

The choice between palladium- and iridium-catalyzed methods often depends on the availability of the starting materials (halogenated vs. non-halogenated thiophene) and the desired functional group compatibility. nih.gov

Comparative Analysis of Boron Reagents and Protecting Groups (e.g., Pinacol (B44631) Esters)

The choice of boron reagent and the use of protecting groups are critical for the successful synthesis, purification, and subsequent application of boronic acids.

Boron Reagents: A variety of boron-containing reagents are used in borylation reactions.

Trialkyl Borates (B(OR)₃): Reagents like trimethyl borate and triisopropyl borate are commonly used in metalation-boronylation sequences. They are relatively inexpensive but the resulting boronic acids can be difficult to handle. gu.se

Bis(pinacolato)diboron (B₂pin₂): This is a widely used reagent in palladium-catalyzed Miyaura borylation. It is a stable solid that leads to the formation of pinacol boronate esters. organic-chemistry.org

Pinacolborane (HBPin): This is another common reagent, particularly in iridium-catalyzed C-H borylation. google.comnih.govresearchgate.net It can be more atom-economical than B₂pin₂.

Protecting Groups: Boronic acids are known to undergo dehydration to form cyclic anhydrides (boroxines) and can be sensitive to protodeboronation. researchgate.netrsc.org To enhance stability, facilitate purification, and improve handling, the boronic acid is often protected as a boronate ester.

Pinacol Esters: These are the most common protecting groups for boronic acids. nih.gov They are formed when using B₂pin₂ or HBPin as the boron source. Pinacol boronate esters are generally stable, crystalline solids that are amenable to chromatographic purification and are compatible with a wide range of reaction conditions, including subsequent Suzuki-Miyaura cross-coupling reactions without prior hydrolysis. organic-chemistry.orgresearchgate.net

N-methyliminodiacetic acid (MIDA) boronate esters: These offer another level of stability and are particularly useful in iterative cross-coupling strategies, as the MIDA group can be cleaved under specific mild conditions. researchgate.net

The following table provides a comparison of common borylation methods for thiophene derivatives:

| Method | Starting Material | Boron Reagent | Product | Key Features | References |

| Metalation-Boronylation | Thiophene C-H | Trialkyl borate | Boronic Acid/Ester | High regioselectivity based on C-H acidity; requires strong base. | nih.gov, gu.se |

| Miyaura Borylation | Halogenated Thiophene | B₂pin₂ | Pinacol Boronate Ester | Palladium-catalyzed; versatile for aryl halides; forms stable esters. | researchgate.net, organic-chemistry.org |

| Iridium-Catalyzed C-H Borylation | Thiophene C-H | HBPin or B₂pin₂ | Pinacol Boronate Ester | Direct C-H functionalization; high regioselectivity; excellent functional group tolerance. | nih.gov, google.com, nih.gov |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The efficient synthesis of this compound is critical for its application in further chemical transformations. Optimization of reaction conditions is paramount to maximizing product yield, purity, and process scalability while minimizing reaction times and by-product formation. The primary synthetic routes amenable to optimization are the Suzuki-Miyaura cross-coupling and the direct borylation of a pre-formed 2-(4-methoxyphenyl)thiophene intermediate via a lithiation-borylation sequence.

Optimization of Suzuki-Miyaura Coupling Conditions

One common strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This could involve coupling a suitably substituted thiophene, such as 2,5-dibromothiophene, with 4-methoxyphenylboronic acid, followed by a subsequent borylation step. Alternatively, and more directly, 2-bromo-5-(4-methoxyphenyl)thiophene (B186758) can be coupled with a boron source.

Research into the synthesis of structurally similar compounds, such as 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene, provides significant insights into the optimization of these coupling reactions. In one study, the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with 4-methoxyphenylboronic acid was optimized to achieve an excellent yield of 76%. nih.gov The key parameters influencing the reaction's success include the choice of catalyst, base, solvent system, and temperature.

Catalyst System: The selection of the palladium catalyst and its associated ligands is crucial. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed and effective catalyst for this type of transformation. nih.gov The catalyst loading is also a key variable; typically, low loadings of 2.5 mol% are sufficient to achieve high conversion, balancing efficiency with cost.

Base: An appropriate base is required to activate the boronic acid for transmetalation. Inorganic bases are frequently used, with potassium phosphate (B84403) (K₃PO₄) being a notable example that has proven effective. nih.gov The stoichiometry of the base is important, with two equivalents relative to the limiting reagent often providing optimal results.

Solvent System: The solvent plays a critical role in solubilizing the reactants and facilitating the catalytic cycle. A mixed-solvent system of 1,4-dioxane (B91453) and water (e.g., in a 4:1 ratio) has been shown to be particularly effective, leading to high yields. nih.gov This is partly attributed to the enhanced solubility of oxygen-containing aryl boronic acids, like 4-methoxyphenylboronic acid, in such mixtures. nih.gov

Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. A temperature of 90°C with a reaction time of 12 hours has been reported as an effective condition for similar couplings. nih.gov

The table below summarizes the optimized conditions based on findings from the synthesis of a closely related analog.

| Parameter | Optimized Condition | Rationale/Comment |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2.5 mol%) | Effective and widely used catalyst for Suzuki couplings. |

| Aryl Halide | 2-Bromo-5-(4-methoxyphenyl)thiophene | Direct precursor to the borylated product. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Common reagent for Miyaura borylation. |

| Base | K₃PO₄ (2 equivalents) | Promotes the transmetalation step effectively. |

| Solvent | 1,4-Dioxane / Water (4:1) | Enhances solubility of reactants, leading to higher yields. nih.gov |

| Temperature | 90°C | Provides sufficient thermal energy for catalyst activation and reaction progress. |

| Time | 12 hours | Sufficient duration for reaction completion under these conditions. nih.gov |

Optimization of Lithiation-Borylation Conditions

An alternative and highly efficient route is the direct borylation of 2-(4-methoxyphenyl)thiophene. This method involves the regioselective deprotonation of the thiophene ring at the 5-position using a strong organolithium base, followed by quenching the resulting anion with a borate ester. The optimization of this sequence is critical to ensure high regioselectivity and yield, avoiding side reactions.

Lithiation Conditions: The deprotonation step is the most critical for selectivity. The choice of organolithium reagent (e.g., n-butyllithium or s-butyllithium) and the reaction temperature are the primary variables. To achieve deprotonation at the C5 position of the thiophene ring while avoiding competing reactions, the lithiation is typically performed at very low temperatures, such as -78°C. The duration of the lithiation step must also be optimized to ensure complete deprotonation without significant degradation of the organolithium intermediate.

Hydrolysis: The final step is the hydrolysis of the boronate ester to the desired boronic acid. This is usually achieved by treatment with an aqueous acid. The conditions for hydrolysis must be controlled to prevent protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.

The table below outlines the key parameters for the optimization of the lithiation-borylation synthesis.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Substrate | 2-(4-methoxyphenyl)thiophene | Starting material for direct C-H functionalization. |

| Lithiation Reagent | n-Butyllithium (n-BuLi) | Commonly used strong base for directed ortho-metalation. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Aprotic solvent required to prevent quenching of the organolithium reagent. |

| Temperature | -78°C | Crucial for ensuring regioselectivity and stability of the lithiated intermediate. |

| Borylation Reagent | Triisopropyl borate (B(Oi-Pr)₃) | Electrophile that traps the aryl anion to form the boronate ester. |

| Work-up | Aqueous Acid (e.g., HCl) | Hydrolyzes the boronate ester to the final boronic acid product. |

Reactivity Profiles and Transformative Chemistry of 5 4 Methoxyphenyl Thiophen 2 Yl Boronic Acid

Mechanistic and Substrate Scope Investigations in Cross-Coupling Reactions

(5-(4-methoxyphenyl)thiophen-2-yl)boronic acid is a prominent substrate in cross-coupling chemistry due to the stability of the thiophene (B33073) ring and the predictable reactivity of the boronic acid group. Its applications are most pronounced in reactions that form new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and thienylboronic acids are valuable partners in these transformations for creating biaryl and heterobiaryl structures. ntnu.nomdpi.com The reaction mechanism involves a catalytic cycle with a palladium complex, generally proceeding through three key steps: oxidative addition of an electrophile to a Pd(0) species, transmetalation of the organoboron compound to the Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The coupling efficiency of this compound with aryl halides is highly dependent on the nature of the halide and the reaction conditions. The general reactivity trend for the aryl halide coupling partner is I > Br > Cl, which is attributed to the decreasing strength of the carbon-halogen bond. researchgate.net While aryl iodides and bromides are highly effective substrates, the coupling of less reactive but more cost-effective aryl chlorides often requires more specialized and highly active catalyst systems. nih.gov

For thienylboronic acids, successful couplings have been reported with a range of substituted aryl bromides and chlorides. The electronic nature of the substituents on the aryl halide can influence reaction rates; electron-withdrawing groups can facilitate the initial oxidative addition step, sometimes leading to higher yields or allowing for milder reaction conditions. researchgate.net Conversely, electron-rich and sterically hindered aryl halides can be more challenging coupling partners. researchgate.net

Table 1: Suzuki-Miyaura Coupling of Thienylboronic Acids with Aryl Halides

| Thienylboronic Acid Partner | Aryl Halide | Catalyst System (Pd Source/Ligand) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (5-formylthiophen-2-yl)boronic acid | 4-Bromoanisole (B123540) | XPhos Pd G4 | K₂CO₃ | Dioxane | >95 (conversion) | researchgate.net |

| Thiophene-2-boronic acid | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol/H₂O | 96 | nih.gov |

| Thiophene-2-boronic acid | Bromobenzene | Pd₂(dba)₃ / L1* | K₂CO₃ | Toluene | 96 | nih.gov |

| Thiophene-3-boronic acid | 4-Bromoanisole | [Pd(C₃H₅)Cl]₂ / Tedicyp** | K₃PO₄ | DMF | 94 | researchgate.net |

| Thiophene-2-boronic acid | 4-Chloroacetophenone | Pd(0)-Y Zeolite | Na₂CO₃ | Toluene/H₂O | 26 | researchgate.net |

*L1 = A specific phosphine-based bulky ligand. **Tedicyp = cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane.

Coupling with heteroaryl halides introduces additional complexity, particularly regarding regioselectivity when multiple halogens are present on the heteroaromatic ring. nih.govrsc.org The site of coupling is governed by a combination of electronic effects inherent to the heterocycle, steric hindrance, and the specific catalyst system employed. nih.gov

For polyhalogenated pyridines, Suzuki-Miyaura coupling reactions preferentially occur at the C2/C6 positions, which are more electrophilic. researchgate.netnih.gov However, this intrinsic reactivity can be modulated or even inverted by the choice of ligand. For instance, in the coupling of 2,4-dichloropyridine (B17371) with phenylboronic acid, using a dppf ligand favors reaction at the C2 position, whereas the bulky monophosphine ligand Q-Phos can promote selectivity for the C4 position. nih.gov This ligand-dependent selectivity arises from the different steric and electronic environments created around the palladium center, which influences the oxidative addition step. nih.gov When this compound is coupled with a substrate like 2,4-dichloropyrimidine, the reaction is expected to be highly selective for the more reactive C4 position. semanticscholar.org

Factors influencing selectivity include:

Electronic Activation : Positions α or γ to a ring nitrogen (e.g., C2, C4, C6 in pyridine) are generally more electron-deficient and thus more reactive toward oxidative addition. nih.gov

Steric Hindrance : Bulky substituents adjacent to a halogen can disfavor coupling at that site.

Ligand Architecture : Bulky, electron-rich phosphine (B1218219) ligands can alter the inherent selectivity by favoring oxidative addition at less sterically hindered or electronically different positions. nih.gov

The success of Suzuki-Miyaura couplings involving thienylboronic acids is critically dependent on the catalyst system. Thienylboronic acids can be prone to decomposition or protodeboronation under basic conditions, necessitating the use of highly active catalysts that promote rapid coupling. ntnu.no Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that facilitate the key steps of the catalytic cycle. libretexts.org

For couplings with thienylboronic acids, palladium precatalysts featuring ligands from the Buchwald family, such as XPhos and SPhos, have proven to be exceptionally effective. ntnu.noresearchgate.net These ligands stabilize the palladium center and promote high catalytic turnover, allowing for efficient coupling even with challenging substrates like aryl chlorides. nih.gov The choice of base and solvent is also crucial, with combinations like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in solvents such as dioxane, toluene, or aqueous n-butanol providing good results. nih.govnih.gov

Table 2: Optimized Catalyst Systems for Suzuki-Miyaura Coupling of Thienylboronic Acids

| Catalyst/Precatalyst | Ligand Type | Key Features | Typical Substrates | Reference |

|---|---|---|---|---|

| XPhos Pd G3/G4 | Buchwald-type biaryl phosphine | High activity, air and moisture stable precatalyst. | Aryl/heteroaryl bromides and chlorides. | ntnu.noresearchgate.net |

| Pd₂(dba)₃ / Custom Phosphine | Bulky, electron-rich phosphine | High efficiency with low catalyst loadings. | Aryl bromides and unactivated thienyl bromides. | nih.gov |

| Pd(OAc)₂ / SPhos | Buchwald-type biaryl phosphine | Effective for coupling with aryl chlorides in aqueous media. | Aryl/heteroaryl chlorides. | nih.gov |

| [Pd(C₃H₅)Cl]₂ / Tedicyp | Tetraphosphine | Efficient for coupling both heteroarylboronic acids with aryl halides and vice versa. | Aryl and heteroaryl bromides. | researchgate.net |

| PdCl₂(dppf) | Diphosphine (ferrocenyl) | Standard, robust catalyst for general cross-coupling. | Aryl and heteroaryl halides. | nih.gov |

Beyond the palladium-catalyzed Suzuki reaction, the boronic acid functionality of this compound allows it to participate in other important coupling reactions, notably those catalyzed by copper.

The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL reaction) enables the formation of carbon-heteroatom bonds. nih.gov It typically involves the copper-catalyzed reaction of a boronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or phenol, to form aryl amines and aryl ethers, respectively. organic-chemistry.org The reaction is attractive due to its often mild conditions, which can include proceeding at room temperature and being open to the air. organic-chemistry.org A plausible mechanism involves the formation of a Cu(III) intermediate which undergoes reductive elimination to form the C-N or C-O bond. rsc.org this compound could thus serve as an arylating agent for a wide range of amines and phenols. nih.govrsc.org

The Liebeskind-Srogl coupling is a mechanistically distinct reaction that forms a carbon-carbon bond by coupling a boronic acid with a thioester. wikipedia.org This transformation is co-catalyzed by palladium(0) and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). dbpedia.org A key feature of this reaction is that it proceeds under neutral conditions, making it suitable for substrates that are sensitive to the basic conditions often required in Suzuki-Miyaura couplings. nih.gov The reaction has a broad scope, tolerating various boronic acids and thioester partners, and provides a direct route to ketones. wikipedia.orgnih.gov

Suzuki-Miyaura Cross-Coupling: Scope with Diverse Electrophiles

Derivatization Pathways Beyond Cross-Coupling

The reactivity of this compound is not limited to cross-coupling reactions. The carbon-boron bond can be transformed into other functional groups, providing alternative synthetic pathways.

Oxidative Hydroxylation (Conversion to Hydroxythiophene) : The boronic acid group can be replaced by a hydroxyl group through oxidation. Common reagents for this transformation include hydrogen peroxide (H₂O₂) under basic conditions or other oxidants like m-chloroperbenzoic acid (mCPBA). researchgate.net This reaction provides a regioselective method to synthesize the corresponding 5-(4-methoxyphenyl)thiophen-2-ol, a hydroxythiophene derivative, which might otherwise be difficult to prepare. acs.orgresearchgate.net The stability of the boronic acid towards oxidation is a factor; however, controlled conditions can favor the desired transformation. nih.gov

Protodeboronation (Replacement with Hydrogen) : Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond. wikipedia.org While often an undesired side reaction in cross-coupling, it can be employed as a deliberate synthetic step. The reaction can be promoted under acidic or strongly basic aqueous conditions. researchgate.netacs.org For thienylboronic acids, protodeboronation is reported to be fastest at high pH. researchgate.net This process would convert this compound into 2-(4-methoxyphenyl)thiophene (B1363729).

Homocoupling : In the presence of certain catalysts, particularly copper salts, arylboronic acids can undergo oxidative homocoupling to form symmetrical biaryl compounds. nih.gov This reaction typically proceeds in the presence of a base and an oxidant (often air) and involves a mechanism with two successive transmetalation steps. mdpi.comnih.gov For this compound, this pathway would lead to the formation of 5,5'-bis(4-methoxyphenyl)-2,2'-bithiophene.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 4 Methoxyphenyl Thiophen 2 Yl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (5-(4-methoxyphenyl)thiophen-2-yl)boronic acid. Through the analysis of ¹H, ¹³C, and ¹¹B NMR spectra, a complete assignment of the molecule's atomic framework can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum can be divided into three distinct regions: the aromatic protons of the methoxyphenyl and thiophene (B33073) rings, the methoxy (B1213986) group protons, and the acidic protons of the boronic acid group.

Aromatic Region: The protons on the thiophene ring typically appear as doublets, with chemical shifts influenced by the electron-donating nature of the sulfur atom and the electronic effects of the substituents. The proton at position 3 (adjacent to the sulfur and the aryl group) and position 4 (adjacent to the boronic acid group) would be expected in the δ 7.0-7.8 ppm range. The protons on the 4-methoxyphenyl (B3050149) ring exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the δ 6.9-7.8 ppm range due to symmetry.

Methoxy Group: The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet, typically in the upfield region of δ 3.8-3.9 ppm.

Boronic Acid Protons: The two hydroxyl protons of the B(OH)₂ group are acidic and often exchange with solvent molecules. This can result in a broad singlet that may appear over a wide chemical shift range, or may not be observed at all, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key signals include:

Ipso-Carbons: The carbon atom of the thiophene ring directly attached to the boron atom (C2) is a quaternary carbon and its signal can be broad or of low intensity. Its chemical shift is influenced by the boron atom. Similarly, the thiophene carbon bonded to the phenyl ring (C5) and the phenyl carbon bonded to the thiophene ring (C1') are also key quaternary signals.

Aromatic Carbons: The remaining carbons of the thiophene and methoxyphenyl rings appear in the typical aromatic region of δ 115-160 ppm. The carbon bearing the methoxy group (C4') is expected at a downfield shift (around δ 160 ppm) due to the deshielding effect of the oxygen atom.

Methoxy Carbon: The carbon of the methoxy group gives a signal in the upfield region, typically around δ 55 ppm.

¹¹B NMR Spectroscopy: ¹¹B NMR is particularly useful for characterizing boron-containing compounds. researchgate.net Boron has two NMR-active nuclei, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance), with ¹¹B being more commonly used due to its higher sensitivity and smaller quadrupole moment. nsf.gov For this compound, the boron atom is in a trigonal planar (sp² hybridized) environment. This typically results in a single, relatively broad resonance in the ¹¹B NMR spectrum with a chemical shift in the range of δ 27–33 ppm (relative to BF₃·OEt₂). sdsu.eduacs.org The exact chemical shift can be sensitive to the electronic nature of the aryl substituent. It is important to note that arylboronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. Boroxines also contain sp²-hybridized boron and typically show a signal at a slightly lower field (more deshielded), around δ 30-33 ppm, compared to the corresponding monomeric acids. sdsu.edu

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Thiophene-H3/H4 | ¹H | 7.0 - 7.8 | Doublet (d) | The two protons on the thiophene ring will appear as distinct doublets due to coupling with each other. |

| Phenyl-H2'/H6' | ¹H | 7.5 - 7.8 | Doublet (d) | Protons ortho to the thiophene substituent. |

| Phenyl-H3'/H5' | ¹H | 6.9 - 7.1 | Doublet (d) | Protons meta to the thiophene substituent, ortho to the methoxy group. |

| Methoxy (-OCH₃) | ¹H | ~3.8 | Singlet (s) | Sharp signal characteristic of a methoxy group. |

| Boronic Acid (-OH) | ¹H | Variable (e.g., 4-8) | Broad Singlet (br s) | Position and intensity are highly dependent on solvent, concentration, and water content; may exchange and not be observed. |

| Thiophene-C2 | ¹³C | 130 - 145 | Singlet | Ipso-carbon attached to boron; signal may be weak or broad. |

| Thiophene-C3/C4 | ¹³C | 125 - 140 | Singlet | CH carbons of the thiophene ring. |

| Thiophene-C5 | ¹³C | 145 - 155 | Singlet | Carbon attached to the methoxyphenyl group. |

| Phenyl-C1' | ¹³C | 125 - 130 | Singlet | Ipso-carbon attached to the thiophene ring. |

| Phenyl-C2'/C6' | ¹³C | 127 - 130 | Singlet | CH carbons ortho to the thiophene substituent. |

| Phenyl-C3'/H5' | ¹³C | 114 - 116 | Singlet | CH carbons meta to the thiophene substituent. |

| Phenyl-C4' | ¹³C | 159 - 162 | Singlet | Carbon attached to the methoxy group. |

| Methoxy (-OCH₃) | ¹³C | ~55 | Singlet | Methoxy carbon signal. |

| Boron (B(OH)₂) | ¹¹B | 27 - 33 | Broad Singlet | Characteristic for sp² hybridized boron in arylboronic acids. The corresponding boroxine (B1236090) signal appears around 30-33 ppm. sdsu.edu |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. chemguide.co.uk For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to observe the molecular ion. nih.gov

The molecular ion peak ([M]+ or [M-H]⁻) would confirm the molecular formula C₁₁H₁₁BO₃S. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for unambiguous confirmation of the elemental composition.

Under collision-induced dissociation (CID) conditions, the molecular ion fragments in a predictable manner, providing structural information. gbiosciences.com Based on studies of phenylboronic acid and related structures, several key fragmentation pathways can be anticipated: nih.gov

Loss of Water: A common initial fragmentation step for boronic acids is the loss of one or two molecules of water (H₂O) from the B(OH)₂ group.

Boron-Containing Fragments: The most characteristic fragments for boronic acids are often boron monoxide ([BO]⁻) and boron dioxide ([BO₂]⁻) anions, which are observed as intense peaks in negative ion mode. nih.gov

Cleavage of the C-B Bond: The bond between the thiophene ring and the boron atom can cleave, leading to fragments corresponding to the [M - B(OH)₂]⁺ cation or the [B(OH)₂]⁺ cation itself.

Ring Fragmentation: The thiophene and phenyl rings can also undergo fragmentation, although these are typically less favorable pathways due to their aromatic stability. Fragmentation of the methoxy group, such as the loss of a methyl radical (·CH₃) followed by carbon monoxide (CO), is also possible.

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Notes |

| 246.0 | [C₁₁H₁₁BO₃S]⁺ | Molecular Ion (M⁺) |

| 228.0 | [M - H₂O]⁺ | Loss of one water molecule from the boronic acid group. |

| 210.0 | [M - 2H₂O]⁺ | Loss of two water molecules to form a boroxine-like cation. |

| 203.0 | [C₁₁H₈S]⁺ or related isomers | Loss of the B(OH)₂ group and a proton. Represents the arylthiophene core. |

| 188.0 | [C₁₀H₅S]⁺ | Loss of the B(OH)₂ group and the methoxy group (as ·OCH₃). |

| 43.0 / 42.9 | [BO₂]⁻ / [BO₂H]⁻ | Boron dioxide anion, a characteristic fragment of boronic acids in negative ion mode. nih.gov |

| 27.0 | [BO]⁻ | Boron monoxide anion, another characteristic fragment in negative ion mode. nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Analysis of the vibrational spectra allows for the identification of functional groups and provides insights into molecular structure and bonding.

For this compound, the key vibrational modes include:

O-H Stretching: The stretching vibration of the hydroxyl groups in the B(OH)₂ moiety gives rise to a strong, broad band in the IR spectrum, typically in the region of 3200–3600 cm⁻¹. This broadening is due to intermolecular hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from both the thiophene and phenyl rings are observed between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).

B-O Stretching: The asymmetric B-O stretching of the boronic acid group is a characteristic and strong band in the IR spectrum, typically found around 1330–1380 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: C=C stretching vibrations within the thiophene and phenyl rings produce a series of sharp bands in the 1400–1610 cm⁻¹ region. The band around 1600 cm⁻¹ is often characteristic of the phenyl ring.

C-O Stretching: The asymmetric C-O-C stretching of the aryl ether (methoxy group) results in a strong band, typically near 1250 cm⁻¹. researchgate.net

B-C Stretching: The B-C bond stretch is expected in the fingerprint region, often coupled with other modes.

Out-of-Plane Bending: O-H out-of-plane bending gives a broad band around 650-750 cm⁻¹. C-H out-of-plane bending modes in the 700–900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. This includes the symmetric stretching of the aromatic rings and potentially the B-C stretching mode.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (H-bonded) | IR | 3200 - 3600 | Strong, Broad | Characteristic of the boronic acid hydroxyl groups involved in hydrogen bonding. |

| Aromatic C-H stretch | IR, Raman | 3000 - 3100 | Medium to Weak | Vibrations from both thiophene and phenyl rings. |

| Aliphatic C-H stretch (-OCH₃) | IR, Raman | 2850 - 2960 | Medium | Symmetric and asymmetric stretching of the methoxy group. |

| Aromatic C=C stretch | IR, Raman | 1400 - 1610 | Medium to Strong | Multiple bands corresponding to ring stretching modes. Phenyl ring mode often near 1600 cm⁻¹. |

| Asymmetric B-O stretch | IR | 1330 - 1380 | Strong | A key diagnostic peak for the B(OH)₂ group. researchgate.net |

| Asymmetric C-O-C stretch (-OCH₃) | IR | ~1250 | Strong | Characteristic of the aryl ether linkage. researchgate.net |

| In-plane O-H bend | IR | 1150 - 1250 | Medium | Bending vibration of the B-O-H angle. |

| Thiophene Ring Breathing | Raman | ~1045 | Strong | A characteristic symmetric vibration often strong in the Raman spectrum. |

| Aromatic C-H out-of-plane bend | IR | 700 - 900 | Strong | The exact position is indicative of the substitution pattern. |

| Out-of-plane O-H bend | IR | 650 - 750 | Medium, Broad | Out-of-plane wagging of the hydroxyl groups. |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound that can be grown as single crystals, this technique can provide a wealth of information, including bond lengths, bond angles, torsional angles, and intermolecular interactions.

Arylboronic acids commonly exhibit extensive hydrogen bonding in the solid state. The most frequent structural motif is the formation of a centrosymmetric dimer, where two molecules are linked by two pairs of O-H···O hydrogen bonds between their boronic acid groups. This creates a stable eight-membered ring.

In the crystal structure of a derivative of this compound, one would expect to determine:

Molecular Conformation: The dihedral angle between the thiophene and the 4-methoxyphenyl rings, which indicates the degree of planarity of the molecule.

Boronic Acid Geometry: Confirmation of the trigonal planar geometry around the boron atom and the precise B-O and B-C bond lengths.

Intermolecular Interactions: A detailed map of the hydrogen bonding network. Besides the common dimer formation, other hydrogen bonds involving the methoxy oxygen as an acceptor might be possible.

Crystal Packing: Analysis of how the molecules pack in the crystal lattice, which is governed by van der Waals forces, hydrogen bonding, and potential π-π stacking interactions between the aromatic rings.

While a specific crystal structure for the title compound is not publicly available, data from related structures like 4-methoxyphenylboronic acid confirm the tendency to form hydrogen-bonded dimers in the solid state. Such an analysis would be crucial for understanding the supramolecular chemistry of this class of compounds and for rationalizing their physical properties.

Computational Chemistry and Theoretical Investigations of 5 4 Methoxyphenyl Thiophen 2 Yl Boronic Acid

Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to understand the electronic structure of molecules and predict their reactivity. For (5-(4-methoxyphenyl)thiophen-2-yl)boronic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are utilized to elucidate key electronic properties. dergipark.org.tr

These calculations can determine the distribution of electron density within the molecule, highlighting electron-rich and electron-poor regions. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. dergipark.org.tr Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can also be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative Example)

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.2 |

| Global Electrophilicity Index (ω) | 3.64 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic boronic acids.

The distribution of molecular orbitals, particularly the HOMO and LUMO, reveals important information about the molecule's reactivity. For instance, the localization of the HOMO on the thiophene (B33073) and methoxyphenyl rings would suggest these are the primary sites for electrophilic attack. Conversely, the LUMO's distribution would indicate the likely sites for nucleophilic attack.

Elucidation of Reaction Mechanisms and Transition States in Transformations Involving the Compound

Computational chemistry plays a vital role in mapping out the intricate pathways of chemical reactions. For transformations involving this compound, such as the Suzuki-Miyaura cross-coupling reaction, DFT calculations can be employed to identify the transition states and intermediates along the reaction coordinate.

By calculating the potential energy surface of a reaction, chemists can determine the activation energies for different steps, thereby identifying the rate-determining step. This detailed mechanistic understanding is invaluable for optimizing reaction conditions to improve yields and selectivity. For example, in a Suzuki-Miyaura coupling, computational studies can model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of the palladium catalyst, ligands, and base.

Table 2: Calculated Activation Energies for a Hypothetical Suzuki-Miyaura Coupling Reaction Step (Illustrative Example)

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Oxidative Addition | 0 | 15.2 | -5.6 | 15.2 |

| Transmetalation | -5.6 | 8.9 | -12.3 | 14.5 |

| Reductive Elimination | -12.3 | 10.1 | -25.0 | 22.4 |

Note: The values in this table are for illustrative purposes and represent the type of data generated from mechanistic studies on cross-coupling reactions.

These computational investigations can also shed light on the stereoselectivity and regioselectivity of reactions by comparing the activation barriers of different possible reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. This compound possesses rotational freedom around the single bonds connecting the aromatic rings and the boronic acid group. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.

Potential energy surface scans, performed by systematically rotating specific dihedral angles, can map out the energetic landscape of the molecule. epstem.net This allows for the identification of local and global energy minima, which correspond to the stable conformers.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal how the molecule flexes and moves at a given temperature. This is particularly useful for understanding the flexibility of the molecule and the accessibility of different reactive conformations in solution.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, DFT calculations can predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

The calculated vibrational frequencies can be correlated with the experimental IR and Raman spectra, aiding in the assignment of specific vibrational modes to the observed peaks. dergipark.org.tr It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental values to assist in the structural elucidation of the molecule. The accuracy of these predictions can be quite high, often within a few ppm of the experimental values.

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (Illustrative Example)

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |

| C1 (Thiophene) | 145.2 | 146.1 | 0.9 |

| C2 (Thiophene) | 128.9 | 129.5 | 0.6 |

| C3 (Phenyl) | 160.1 | 160.8 | 0.7 |

| C4 (Phenyl) | 114.5 | 115.0 | 0.5 |

Note: This table provides an illustrative comparison between hypothetical experimental data and calculated values for selected carbon atoms.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra by calculating the energies of the excited states of the molecule. This allows for the assignment of the observed UV-Vis absorption bands to specific electronic transitions, such as π → π* transitions within the aromatic system.

Applications of 5 4 Methoxyphenyl Thiophen 2 Yl Boronic Acid As a Building Block in Advanced Organic Materials and Complex Molecular Architectures

Precursor for Optoelectronic Materials and Conjugated Systems

The unique electronic structure of the (5-(4-methoxyphenyl)thiophen-2-yl) moiety makes it an excellent candidate for incorporation into optoelectronic materials. These materials, which interact with light to produce an electrical signal or vice versa, are at the heart of technologies such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Thiophene-based conjugated polymers, in particular, are highly valued for their exceptional optical and conductive properties. nih.gov The inclusion of the (5-(4-methoxyphenyl)thiophen-2-yl)boronic acid building block allows for precise control over the electronic characteristics of the resulting polymers and oligomers.

Design Principles for Thiophene-Based π-Conjugated Polymers and Oligomers

The design of thiophene-based π-conjugated materials is a molecular engineering exercise aimed at tuning their electronic and physical properties for specific applications. The performance of these materials is dictated by factors such as the band gap, charge carrier mobility, and stability.

Key design principles include:

Tuning the Band Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the material's absorption and emission properties. This can be controlled by alternating electron-donating and electron-withdrawing groups along the polymer backbone. The methoxyphenyl group in the title compound is a strong electron donor, which helps to raise the HOMO level, thereby reducing the band gap and shifting absorption to longer wavelengths.

Enhancing Charge Carrier Mobility: For applications in transistors, high charge carrier mobility is essential. This is achieved by promoting intermolecular π-π stacking and ensuring the planarity of the polymer backbone. The regioregularity of polythiophenes is critical; a well-defined, regular structure allows for closer packing of polymer chains, which facilitates charge transport. nih.gov

Improving Stability: Organic semiconductors can be susceptible to degradation upon exposure to oxygen and moisture. Incorporating electron-withdrawing substituents can improve oxidative stability. While the title compound contains a donating group, it can be copolymerized with monomers bearing withdrawing groups to balance performance and stability. cmu.edu

Solubility and Processability: For device fabrication, especially through solution-based techniques like spin-coating or inkjet printing, the polymers must be soluble in common organic solvents. This is typically achieved by attaching flexible alkyl chains to the thiophene (B33073) rings.

The strategic incorporation of units like (5-(4-methoxyphenyl)thiophen-2-yl) allows chemists to manipulate these properties in a predictable manner. nih.gov

Synthetic Strategies for Incorporating the (5-(4-methoxyphenyl)thiophen-2-yl) Moiety into Macromolecular Structures

The primary method for integrating the this compound building block into polymers is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura polycondensation is particularly effective for this purpose. rsc.orgrsc.org This reaction involves the coupling of a boronic acid or its ester with an aryl halide.

A general synthetic scheme involves the reaction of this compound with a dihaloaromatic comonomer in the presence of a palladium catalyst and a base. The choice of comonomer is crucial for defining the properties of the final polymer. For instance, coupling with an electron-accepting dihalide would create a donor-acceptor polymer with a low band gap, suitable for photovoltaic applications.

| Reaction Type | Reactants | Catalyst System | Resulting Structure |

| Suzuki Polycondensation | This compound + Dihalo-Aryl/Heteroaryl Monomer | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Alternating copolymer with defined electronic properties |

| Stille Polycondensation | Organostannane derivative of (5-(4-methoxyphenyl)thiophene) + Dihalo-Aryl/Heteroaryl Monomer | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Alternating copolymer |

| Direct Arylation Polymerization (DArP) | 5-(4-methoxyphenyl)thiophene + Dihalo-Aryl/Heteroaryl Monomer | Pd catalyst (e.g., Pd(OAc)₂) | Copolymer, avoids pre-functionalization with boronic acids or stannanes |

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and "green" alternative, as it circumvents the need to synthesize boronic acid or organostannane derivatives by directly coupling C-H bonds with C-Halogen bonds. nih.govrsc.org

Scaffold for Supramolecular Assemblies and Recognition Systems

The boronic acid group is not only a reactive handle for cross-coupling but also a functional group capable of forming reversible covalent bonds and participating in non-covalent interactions, such as hydrogen bonding. This makes this compound a valuable scaffold for building supramolecular assemblies. These ordered structures are formed through spontaneous self-assembly of molecules held together by intermolecular forces.

Boronic acids can form stable complexes with diols, including sugars, which makes them useful for carbohydrate recognition and sensing applications. Furthermore, the boronic acid moiety can engage in strong hydrogen bonding interactions. For example, boronic acid groups can form homodimers or interact with other hydrogen bond donors and acceptors, such as nitrogen atoms in pyridyl units, to create well-defined architectures like stacked layers, helical chains, or ribbons. nih.gov While specific studies on the supramolecular assemblies of this compound are not prevalent, the principles derived from similar molecules like 4-cyanophenylboronic acid demonstrate the potential. nih.gov The combination of the hydrogen-bonding boronic acid group with the π-stacking potential of the thiophene and phenyl rings provides multiple avenues for directing self-assembly into complex, functional architectures.

Intermediate in the Construction of Complex Bioactive Molecules (Synthetic Methodologies)

The thiophene ring is a well-established scaffold in medicinal chemistry, present in numerous therapeutic agents. nih.gov The this compound building block serves as a key intermediate for synthesizing complex molecules with potential biological activity. Its utility stems from the ability to use the boronic acid as a handle for introducing the substituted thiophene core into larger molecular frameworks via Suzuki coupling.

For example, related thiophene derivatives have been used to synthesize compounds with potential anticancer activity, such as inhibitors of tubulin polymerization. nih.gov In one study, a structurally similar aldehyde, 5-(4-chlorophenyl)thiophene-2-carbaldehyde, was used as a starting point to create chalcone derivatives that were then converted into various heterocyclic compounds. nih.gov Similarly, 5-(4-methoxyphenyl)thiophene-2-carbaldehyde, a direct precursor to the title boronic acid, has been used to synthesize rhodanine derivatives with interesting photophysical properties, which are related to compounds with known biological activities. mdpi.com

Convergent and Divergent Synthetic Routes Leveraging this Building Block

The structure of this compound is well-suited for both convergent and divergent synthetic strategies.

Convergent Synthesis: In a convergent approach, complex fragments of a target molecule are synthesized independently and then joined together in the final stages. This strategy is highly efficient for building large, complex molecules. The title compound can be used as one of these key fragments. For instance, a complex aryl or heteroaryl halide can be synthesized through a separate route and then coupled with this compound in a late-stage Suzuki reaction to complete the synthesis of the target molecule. This approach has been successfully used to create thiophene-based quinoids. nih.gov

Divergent Synthesis: A divergent synthesis begins with a central core molecule that is elaborated through different reaction pathways to produce a library of related compounds. This compound can serve as this central core. By reacting it with a diverse range of aryl or heteroaryl halides under Suzuki coupling conditions, a large library of derivatives can be rapidly generated. This is particularly useful in drug discovery for structure-activity relationship (SAR) studies, where many analogues of a lead compound are needed for biological screening.

Strategic Integration into Multi-Step Synthesis of Target Molecules

The strategic placement of the Suzuki coupling reaction in a multi-step synthesis is critical for its success. Using this compound as a building block offers flexibility in this regard.

| Synthetic Stage | Strategy | Rationale | Example Target Class |

| Early Stage | The (5-(4-methoxyphenyl)thiophen-2-yl) moiety is introduced at the beginning of the synthesis. | The core scaffold is built first, and subsequent functional group manipulations are performed on this structure. This is suitable when the coupling conditions are harsh and might interfere with sensitive functional groups present in later intermediates. | Simple substituted biaryls or heterocyclic systems. |

| Late Stage | The Suzuki coupling is one of the final steps to join two complex fragments. | This is a key feature of convergent synthesis. It maximizes efficiency and allows for the separate optimization of the synthesis of each fragment. It is ideal for complex targets and for creating analogues by coupling a common advanced intermediate with different boronic acids or halides. | Complex natural products, drug candidates, functional dyes. |

The reliability and high functional group tolerance of the Suzuki-Miyaura reaction make this compound an exceptionally powerful tool for chemists to strategically and efficiently construct complex molecular architectures for a wide array of applications.

Future Directions and Emerging Research Avenues for 5 4 Methoxyphenyl Thiophen 2 Yl Boronic Acid Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of arylboronic acids, including (5-(4-methoxyphenyl)thiophen-2-yl)boronic acid, is a cornerstone of modern organic chemistry, primarily due to their role in Suzuki-Miyaura cross-coupling reactions. chemrxiv.org Future research will likely pivot towards developing more efficient and sustainable synthetic routes that offer advantages over traditional methods.

One promising avenue is the exploration of decarboxylative borylation . This technique allows for the transformation of abundant and structurally diverse carboxylic acids into the corresponding boronic acids. drugdiscoverytrends.com Applying this method could provide a novel pathway to this compound from a readily available carboxylic acid precursor, potentially using inexpensive nickel catalysts. drugdiscoverytrends.com This would represent a significant advancement, as it could bypass multi-step sequences often required in current syntheses. drugdiscoverytrends.com

Another area of focus is the refinement of electrophilic borylation and other transmetalation reactions, such as boron-tin or boron-silicon exchanges. rsc.orgmdpi.com These methods provide access to thienylboranes and can be well-controlled to achieve specific isomers and functionalization patterns. rsc.orgresearchgate.net Further development could lead to more direct and atom-economical syntheses of the target compound.

Additionally, research into new catalyst systems for Suzuki-Miyaura polycondensation reactions involving thiophene (B33073) bis(boronic acid) derivatives could indirectly benefit the synthesis of related monomers. nih.govrsc.org High-activity catalyst systems, for instance, can reduce reaction times and catalyst loading, contributing to a more sustainable process. nih.gov

| Methodology | Potential Starting Material | Key Advantages | Research Focus |

|---|---|---|---|

| Decarboxylative Borylation | 5-(4-methoxyphenyl)thiophene-2-carboxylic acid | Utilizes abundant starting materials, potentially fewer steps. drugdiscoverytrends.com | Optimization of nickel or other non-precious metal catalysts. |

| Electrophilic Borylation | 2-(4-methoxyphenyl)thiophene (B1363729) | Direct C-H activation, high regioselectivity. mdpi.com | Development of more efficient borylating agents and catalysts. |

| Suzuki-Miyaura Coupling | 2,5-Dibromothiophene and 4-methoxyphenylboronic acid | Well-established, high functional group tolerance. chemrxiv.orgmdpi.com | Developing more active and stable palladium catalysts. nih.gov |

Exploration of Green Chemistry Principles in its Synthesis and Transformations

Adherence to green chemistry principles is becoming increasingly critical in chemical manufacturing to minimize environmental impact. rsc.org Future research on this compound will undoubtedly focus on incorporating these principles into its lifecycle.

A key area of investigation is the use of environmentally benign solvents. The development of synthetic procedures in water, for example, could dramatically reduce reliance on volatile organic solvents, thereby lowering the environmental, health, and safety impacts of manufacturing. rsc.org Transformations of arylboronic acids, such as their conversion to phenols, have been successfully demonstrated in aqueous media, sometimes eliminating the need for catalysts. arkat-usa.orgmdpi.com

| Green Principle | Application Area | Example/Approach | Potential Benefit |

|---|---|---|---|

| Safer Solvents | Synthesis & Purification | Replacing organic solvents with water. rsc.org | Reduced environmental impact and improved safety. |

| Catalysis | Synthesis & Transformation | Developing recyclable catalysts (e.g., polyoxometalate-based). rsc.org | Minimized waste, lower costs, and process simplification. |

| Use of Renewable Feedstocks | Starting Materials | Deriving precursors from biomass. hse.ru | Reduced reliance on fossil fuels. |

| Design for Energy Efficiency | Reaction Conditions | Photocatalytic reactions at room temperature. mdpi.com | Lower energy consumption. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, consistency, and scalability. researchgate.net Integrating the synthesis of this compound into these platforms is a logical next step for its efficient production.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. nih.govuc.pt For the synthesis of heterocyclic compounds, flow reactors have proven to be highly effective, often enabling reactions that are difficult to control in batch mode. researchgate.net Suzuki-Miyaura couplings, a key reaction for synthesizing the target compound, have been successfully adapted to flow systems. researchgate.net

Furthermore, automated synthesis platforms, which allow for iterative cycles of reaction, purification, and deprotection, are revolutionizing the synthesis of complex molecules. google.comillinois.edu The use of protected boronic acid derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, is particularly amenable to automation. illinois.edu Developing a MIDA-protected version of this compound could enable its incorporation into automated library synthesis, facilitating the rapid generation of diverse derivatives for screening in drug discovery and materials science.

Expansion of its Utility in Emerging Interdisciplinary Fields

While arylboronic acids are well-established as synthetic intermediates, their applications extend far beyond organic synthesis. mackenzie.brresearchgate.net The unique structure of this compound, combining a thiophene ring with a methoxyphenyl group and a reactive boronic acid moiety, makes it an attractive candidate for exploration in several interdisciplinary fields.

In materials science , thiophene-based molecules are fundamental building blocks for organic π-conjugated materials used in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgrsc.orgnih.gov The incorporation of a boron atom into the thiophene backbone can significantly alter the electronic properties, such as lowering the LUMO energy, which is desirable for creating new functional materials. rsc.orgresearchgate.net Future research could focus on using this compound as a monomer for the synthesis of novel conjugated polymers with tailored photophysical and redox properties. nih.govrsc.org

In medicinal chemistry , the thiophene scaffold is a "privileged" structure found in numerous approved drugs. nih.gov Boronic acids themselves are also gaining prominence as pharmacophores, with compounds like Bortezomib demonstrating their therapeutic potential. chemrxiv.orgnih.gov The combination of these two moieties in a single molecule suggests potential applications in drug design. mdpi.com Research could be directed towards synthesizing derivatives of this compound for screening against various biological targets, including enzymes like proteasomes or kinases, where boronic acids are known to act as inhibitors. nih.gov

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (5-(4-methoxyphenyl)thiophen-2-yl)boronic acid?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a halogenated thiophene precursor (e.g., 5-bromothiophene derivative) reacts with 4-methoxyphenylboronic acid under palladium catalysis. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) .

- Solvent : Toluene or THF/water mixtures (3:1 v/v) for solubility and stability of intermediates .

- Base : K₂CO₃ or CsF (2–3 equiv) to neutralize HBr byproducts .

- Temperature : 80–110°C under inert atmosphere (N₂/Ar) .

Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Q. How can competing side reactions (e.g., protodeboronation) be minimized during synthesis?

Methodological Answer: Protodeboronation is suppressed by:

- Low moisture : Use rigorously dried solvents and Schlenk techniques .

- Acid scavengers : Additives like molecular sieves or 2,6-lutidine stabilize the boronic acid .

- Short reaction times : Monitor progress via TLC or HPLC to avoid overexposure to basic conditions .

Q. What spectroscopic techniques are recommended for characterization?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the 4-methoxyphenyl group and thiophene substitution pattern (e.g., coupling constants for aromatic protons) .

- HRMS : Verify molecular ion peak (e.g., [M+H]+ expected for C₁₁H₁₁BO₃S: calc. 242.0523) .

- FT-IR : B-O stretching (~1350 cm⁻¹) and absence of -Br peaks (if starting from bromothiophene) .

Advanced Research Questions

Q. How does the electron-donating 4-methoxyphenyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The methoxy group enhances electron density on the thiophene ring, improving oxidative addition to Pd(0) and accelerating transmetallation. However, over-electron-rich systems may lead to:

- Competing homocoupling : Mitigated by using excess aryl halide and limiting Pd loading .

- Reduced stability : Electron-rich boronic acids are prone to oxidation; add antioxidants like BHT (0.1 wt%) during storage .

Experimental validation: Compare coupling rates with electron-deficient analogues (e.g., 4-fluorophenyl derivatives) via kinetic studies .

Q. What strategies address regioselectivity challenges in electrophilic substitution reactions?

Methodological Answer: Electrophilic attack occurs preferentially at the α-position of the thiophene ring. To control regiochemistry:

- Directed ortho-metalation : Use directing groups (e.g., -Bpin) to block undesired positions .

- Steric blocking : Introduce bulky substituents (e.g., tert-butyl) near reactive sites .

For nitration, employ mixed acid (HNO₃/H₂SO₄) at 0°C to favor α-substitution (~90% yield) .

Q. How can computational modeling predict binding modes in enzyme inhibition studies?

Methodological Answer:

- Docking software : Use Glide (Schrödinger) for rigid-receptor flexible-ligand docking .

- Parameter setup : OPLS-AA force field, grid generation centered on catalytic sites (e.g., Autotaxin’s hydrophobic pocket) .

- Validation : Compare predicted poses with crystallographic data (if available) and SAR trends. For example, the boronic acid group forms reversible bonds with serine residues in hydrolases .

Q. How to resolve contradictions in catalytic activity data across different studies?

Methodological Answer: Discrepancies often arise from:

- Solvent effects : Polar aprotic solvents (DMF) may stabilize Pd intermediates differently than toluene .

- Base strength : Strong bases (CsF) enhance transmetallation but may degrade sensitive substrates .

Systematic approach :

Replicate reactions under reported conditions.

Perform control experiments (e.g., omit Pd catalyst).

Use in-situ monitoring (NMR/UV-vis) to track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.